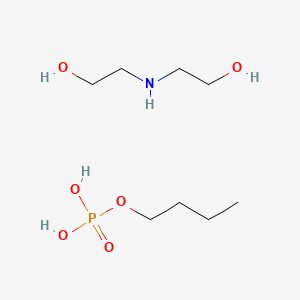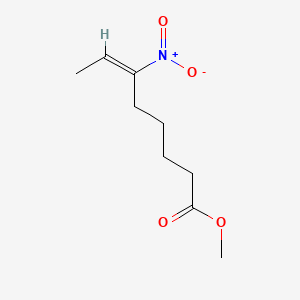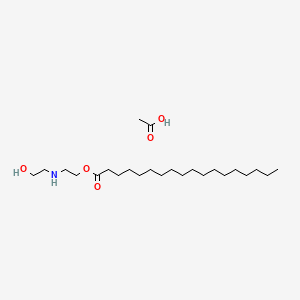
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate is a chemical compound with the molecular formula C26H53NO6. It is known for its unique structure, which includes a stearoyloxy group and a hydroxyethyl group attached to an ammonium ion. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate typically involves the reaction of stearic acid with (2-hydroxyethyl)ammonium acetate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to monitor and adjust reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The stearoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions include stearic acid derivatives, hydroxyethyl derivatives, and various substituted ammonium compounds .
Scientific Research Applications
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Applied in the production of cosmetics, detergents, and emulsifiers
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate
- (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium sulfate
- (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium chloride
Uniqueness
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate stands out due to its specific acetate group, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications where precise control over chemical interactions is required .
Properties
CAS No. |
68959-26-2 |
|---|---|
Molecular Formula |
C24H49NO5 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
acetic acid;2-(2-hydroxyethylamino)ethyl octadecanoate |
InChI |
InChI=1S/C22H45NO3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-19-23-18-20-24;1-2(3)4/h23-24H,2-21H2,1H3;1H3,(H,3,4) |
InChI Key |
VURMITXDJWYSTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCNCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


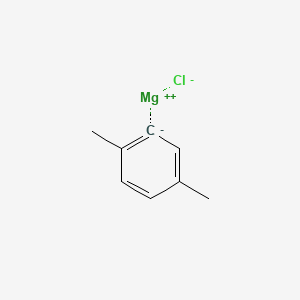
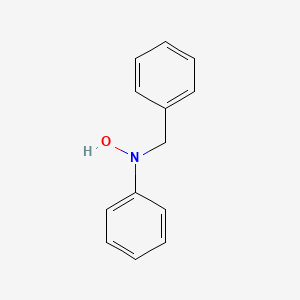
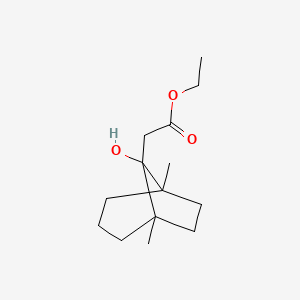
![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)

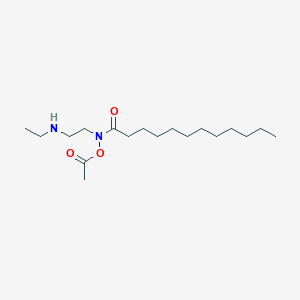
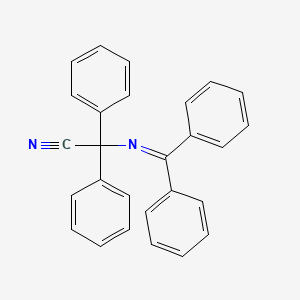
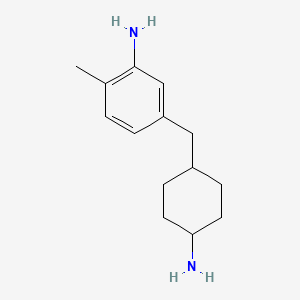
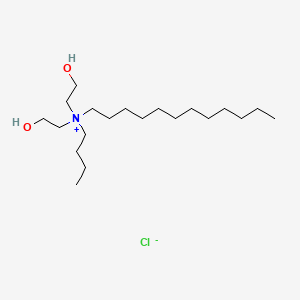
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
